

Application Notes and Protocols for WBC100 in Acute Myeloid Leukemia (AML) Research

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Compound of Interest

Compound Name: WBC100

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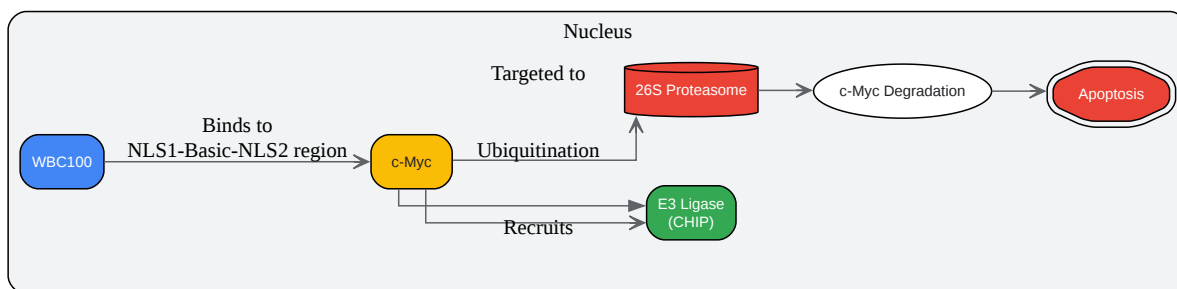
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The transcription factor c-Myc is a key driver in many human cancers, including AML, where its overexpression is often associated with poor prognosis.[2][3][4] Historically, c-Myc has been considered an "undruggable" target.[2][5] **WBC100** is a novel, orally active small-molecule that functions as a "molecular glue" to induce the selective degradation of c-Myc protein.[2][4][5][6][7] This document provides detailed application notes and protocols for the use of **WBC100** in preclinical AML research models.

Mechanism of Action

WBC100 targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event facilitates the recruitment of the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc by the 26S proteasome.[2][4][5][6][7] The degradation of c-Myc ultimately results in the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5]



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Figure 1: Proposed mechanism of action for **WBC100**.

In Vitro Efficacy of WBC100 in AML Cell Lines

WBC100 demonstrates potent and selective cytotoxic activity against AML cell lines with high c-Myc expression. The half-maximal inhibitory concentration (IC₅₀) values for various cell lines after 72 hours of treatment are summarized below.

Cell Line	Cancer Type	c-Myc Expression	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	High	16	[6]
H9	T-cell Lymphoma	High	17	[6]
Mia-paca2	Pancreatic Ductal Adenocarcinoma	High	61	[6]
L02	Normal Human Liver	Low	2205	[6]
MRC-5	Normal Human Lung	Low	151	[6]
WI38	Normal Human Lung	Low	570	[6]

Table 1: In vitro activity of **WBC100** in various cancer and normal cell lines.

In Vivo Efficacy of WBC100 in AML Xenograft Models

WBC100 has shown significant anti-tumor activity in preclinical in vivo models of AML.

Orthotopic MOLM-13 Xenograft Model

In a study using an orthotopic human AML model with refractory MOLM-13-luciferase cells in NOD/SCID/IL2Rγ^{-/-} (NSG) mice, orally administered **WBC100** demonstrated dose-dependent antitumor activity.[2][6]

Treatment Group (n=10 per group)	Dosage & Administration	Outcome	Reference
Vehicle Control	N/A	Progressive disease	[2]
WBC100	0.1 mg/kg, orally, twice daily for 21 days	Significant tumor growth inhibition and prolonged survival.[4] [6]	[6]
WBC100	0.2 mg/kg, orally, twice daily for 21 days	Potent tumor regression, with all mice being disease- free.[2][4][6]	[2][6]
WBC100	0.4 mg/kg, orally, twice daily for 21 days	Potent tumor regression, with all mice being disease- free.[2][4][6]	[2][6]
(+)-JQ1 (BET inhibitor)	50 mg/kg, intraperitoneal, once daily for 14 days	No obvious effect on tumor growth.[4][6]	[6]

Table 2: In vivo efficacy of **WBC100** in the MOLM-13 orthotopic AML model.

Patient-Derived Xenograft (PDX) Model

WBC100 was also effective in a patient-derived xenograft (PDX) mouse model, confirming its activity against primary c-Myc overexpressing leukemia cells.[2]

Treatment Group (n=5 per group)	Dosage & Administration	Outcome	Reference
Vehicle Control	N/A	Progressive tumor growth.	[2]
WBC100	Orally for 21 days (specific dosage not detailed in abstract)	Significant inhibition of tumor growth.[8]	[2]

Table 3: In vivo efficacy of **WBC100** in an AML PDX model.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ values of **WBC100** in AML cell lines.

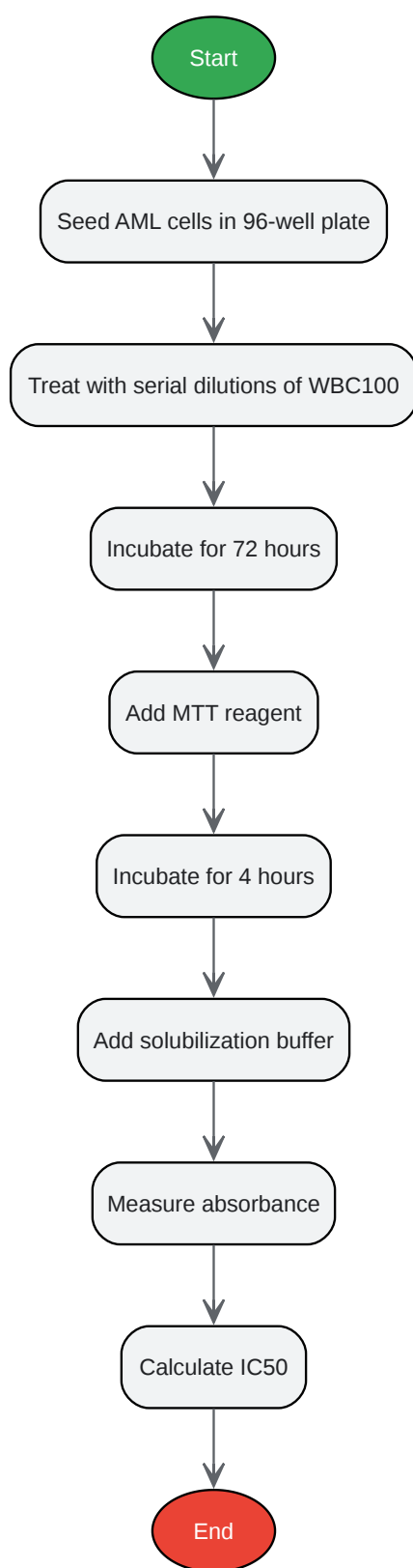
Materials:

- AML cell lines (e.g., MOLM-13)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **WBC100** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of **WBC100** in complete culture medium.
- Remove the old medium and add the medium containing different concentrations of **WBC100** to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest **WBC100** concentration).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add MTT reagent to each well and incubate for 4 hours.

- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.



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Figure 2: Workflow for in vitro cell viability assay.

In Vivo Orthotopic AML Xenograft Model

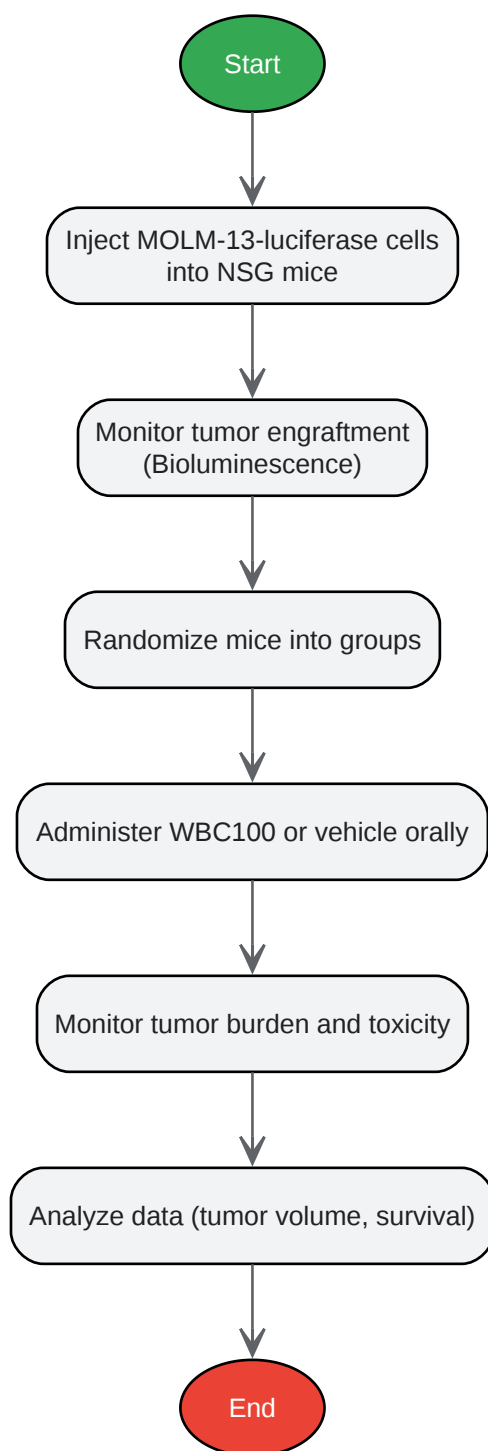
This protocol describes the establishment and treatment of an orthotopic AML model in mice.

Materials:

- NOD/SCID/IL2R γ ^{-/-} (NSG) mice
- MOLM-13-luciferase cells
- **WBC100**
- Vehicle for oral administration
- Bioluminescence imaging system

Procedure:

- Inject MOLM-13-luciferase cells intravenously into NSG mice.
- Monitor tumor engraftment and progression using bioluminescence imaging.
- Once the tumor is established, randomize the mice into treatment and control groups.
- Administer **WBC100** (e.g., 0.1, 0.2, 0.4 mg/kg) or vehicle orally twice daily for the duration of the study (e.g., 21 days).
- Monitor tumor burden regularly using bioluminescence imaging.
- Record mouse body weight and monitor for any signs of toxicity.
- At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., western blotting, immunohistochemistry).



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Figure 3: Workflow for in vivo AML xenograft studies.

Western Blotting for c-Myc Degradation

This protocol is to confirm the **WBC100**-induced degradation of c-Myc protein.

Materials:

- AML cells treated with **WBC100**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat AML cells with various concentrations of **WBC100** for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip and re-probe the membrane with an anti- β -actin antibody as a loading control.

Synergistic Effects with Other Agents

Recent studies have explored the combination of **WBC100** with other targeted therapies. For instance, **WBC100** has been shown to synergize with the Bcl-2 inhibitor Venetoclax in killing AML cell lines (Kasumi-1, MOLM-13, MV4-11) and primary AML cells in vitro.[9] This combination leads to enhanced induction of apoptosis.[9]

Clinical Development

A first-in-human, phase I clinical trial of **WBC100** in patients with solid tumors is underway (NCT05100251) to evaluate its safety, tolerability, and preliminary efficacy.[10]

Conclusion

WBC100 is a promising c-Myc targeting agent with demonstrated preclinical activity in AML models. Its novel mechanism of action, oral bioavailability, and potent anti-leukemic effects make it a valuable tool for AML research and a potential candidate for clinical development, both as a single agent and in combination therapies.

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References

- 1. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 2. A Selective Small-Molecule c-Myc Degradator Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Selective Small-Molecule c-Myc Degradator Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]
- 7. WBC100 (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of a small-molecule c-Myc degrader WBC100 in solid tumors: A first-in-human, phase I trial. - ASCO [asco.org]
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